molecular formula C8H14O3S B14357277 2-(Methanesulfonyl)-6-methylcyclohexan-1-one CAS No. 90936-31-5

2-(Methanesulfonyl)-6-methylcyclohexan-1-one

Cat. No.: B14357277
CAS No.: 90936-31-5
M. Wt: 190.26 g/mol
InChI Key: IAJHGFOPMDTAIZ-UHFFFAOYSA-N
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Description

2-(Methanesulfonyl)-6-methylcyclohexan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a methanesulfonyl group attached to a cyclohexanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methanesulfonyl)-6-methylcyclohexan-1-one typically involves the reaction of 6-methylcyclohexanone with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via nucleophilic substitution, where the methanesulfonyl chloride reacts with the ketone to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Methanesulfonyl)-6-methylcyclohexan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

2-(Methanesulfonyl)-6-methylcyclohexan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methanesulfonyl)-6-methylcyclohexan-1-one involves the reactivity of the methanesulfonyl group. This group can undergo nucleophilic substitution, where the sulfonyl group acts as a leaving group, allowing for the formation of new chemical bonds. The compound can also participate in oxidation and reduction reactions, altering its chemical structure and properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methanesulfonyl)-6-methylcyclohexan-1-one is unique due to its specific structure, which combines a cyclohexanone ring with a methanesulfonyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .

Properties

CAS No.

90936-31-5

Molecular Formula

C8H14O3S

Molecular Weight

190.26 g/mol

IUPAC Name

2-methyl-6-methylsulfonylcyclohexan-1-one

InChI

InChI=1S/C8H14O3S/c1-6-4-3-5-7(8(6)9)12(2,10)11/h6-7H,3-5H2,1-2H3

InChI Key

IAJHGFOPMDTAIZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)S(=O)(=O)C

Origin of Product

United States

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